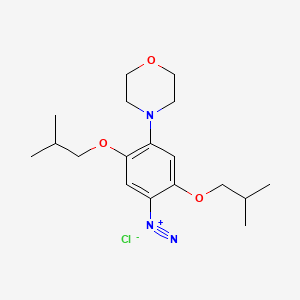
N-ethyl-2-iodo-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-iodo-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethyl group, an iodine atom, and a trifluoromethyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-iodo-N-(trifluoromethyl)aniline typically involves the reaction of 2-iodoaniline with ethyl iodide and trifluoromethylating agents. One common method is the copper-mediated three-component reaction, where o-iodoanilines, anilines, and ethyl trifluoropyruvate are reacted to form the desired product . The reaction conditions often include the use of a copper catalyst and specific temperature and solvent conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound is produced in high yields with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-2-iodo-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and iodine atoms.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while condensation reactions can yield imines and Schiff bases .
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-iodo-N-(trifluoromethyl)aniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-ethyl-2-iodo-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by metal catalysts . These steps enable the formation of new carbon-carbon bonds, making it a valuable intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-iodoaniline: Shares the iodine substitution but lacks the ethyl and trifluoromethyl groups.
N-ethyl-2-nitro-4-trifluoromethylaniline: Contains a nitro group instead of an iodine atom.
6-iodo-2-(trifluoromethyl)-4(3H)-quinazolinone: Features a quinazolinone ring structure with similar substituents.
Uniqueness
The trifluoromethyl group, in particular, enhances its stability and biological activity, making it a valuable compound in various research and industrial contexts .
Eigenschaften
Molekularformel |
C9H9F3IN |
|---|---|
Molekulargewicht |
315.07 g/mol |
IUPAC-Name |
N-ethyl-2-iodo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9F3IN/c1-2-14(9(10,11)12)8-6-4-3-5-7(8)13/h3-6H,2H2,1H3 |
InChI-Schlüssel |
JIGSXXPGIHIUBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


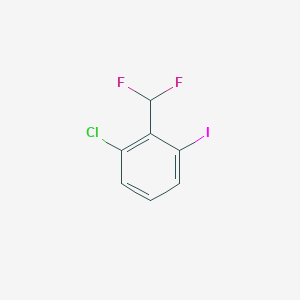
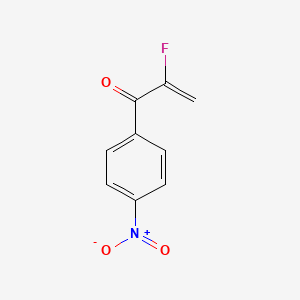

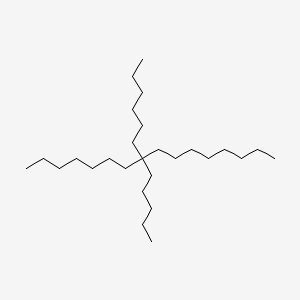
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13968314.png)
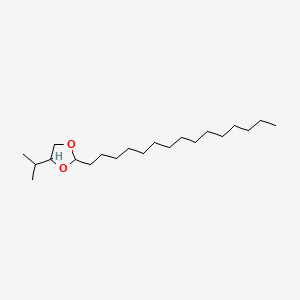


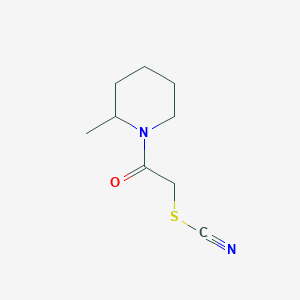
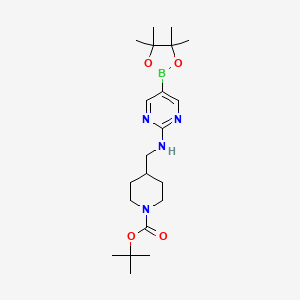
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)
![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)
